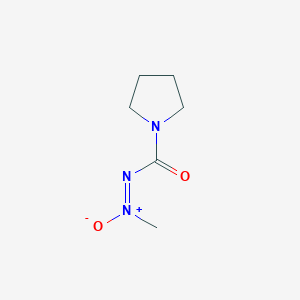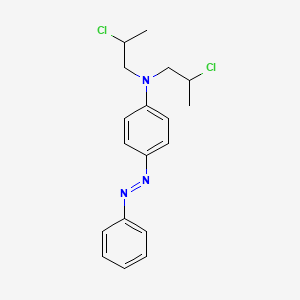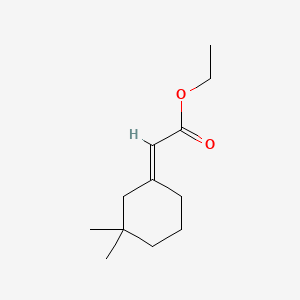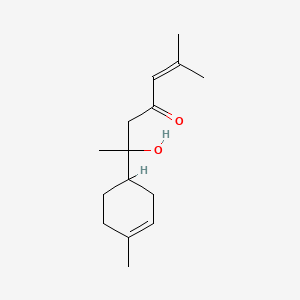![molecular formula C7H6ClNO2 B13818313 2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
2-chloro-4-[(E)-hydroxyiminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-[(E)-hydroxyiminomethyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, a hydroxyl group, and an oxime functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol typically involves the reaction of 2-chlorophenol with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-4-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-chloro-4-[(E)-hydroxyiminomethyl]phenol involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The chlorine atom may also play a role in the compound’s reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-chlorophenol: Lacks the oxime group but shares the phenolic and chlorine functionalities.
4-hydroxyiminomethylphenol: Lacks the chlorine atom but has the oxime and phenolic groups.
Chloroxylenol: Contains a similar phenolic structure with chlorine substitution but differs in the position and number of substituents.
Uniqueness
2-chloro-4-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both the oxime and chlorine functionalities on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
2-chloro-4-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-5(4-9-11)1-2-7(6)10/h1-4,10-11H/b9-4+ |
Clave InChI |
XSPLRAHQLRUPNU-RUDMXATFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/O)Cl)O |
SMILES canónico |
C1=CC(=C(C=C1C=NO)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
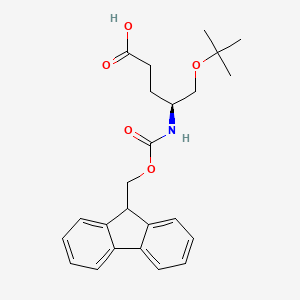
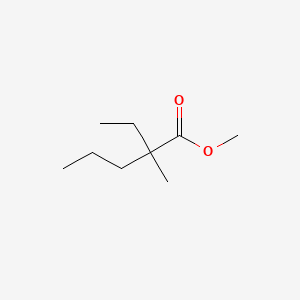
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
